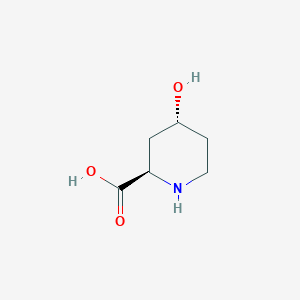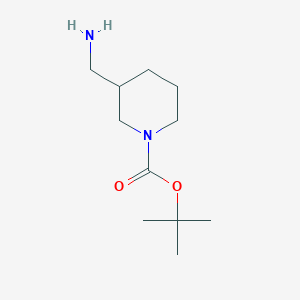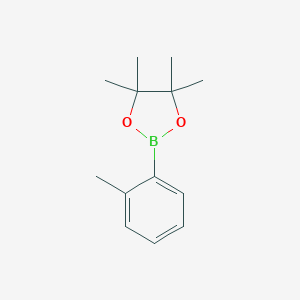
4,4,5,5-四甲基-2-(邻甲苯基)-1,3,2-二氧杂环硼烷
描述
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, commonly referred to as TM-o-Tol, is a boron-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of purposes in organic synthesis, catalysis, and biochemistry. TM-o-Tol has been studied extensively, and its unique properties make it a valuable tool for researchers.
科学研究应用
晶体结构分析
该化合物已被用于晶体结构研究。 例如,它被用于分析三(硝酸根-κ2O,O′)-双(4,4,5,5-四甲基-2-(邻吡啶基)咪唑啉-1-氧基 3-氧化物-κ2N,O)钇(III)的晶体结构 .
电子离域化研究
该化合物已被用于研究苯氧基体系中的电子离域化。 它被用于合成一些持久性的 2,6-二叔丁基苯氧基基自由基作为未配对自旋离域化的模型 .
药物递送系统
该化合物已被用于开发药物递送系统。具体而言,它被用于通过用苯硼酸频哪醇酯 (PBAP) 结构修饰透明质酸 (HA) 来创建活性氧 (ROS) 响应型药物递送系统。 该系统被用于封装姜黄素 (CUR) 以形成负载姜黄素的纳米颗粒 (HA@CUR NPs),这些纳米颗粒显示出治疗牙周炎的潜力 .
原硼脱硼研究
该化合物已被用于研究频哪醇硼酸酯的原硼脱硼。 这项研究报道了 1°、2° 和 3° 烷基硼酸酯的催化原硼脱硼 .
亚磺酰胺衍生物的合成
该化合物已被用于通过与二乙氨基硫酰三氟化物 (DAST) 和苯基三氟硼酸钾反应合成亚磺酰胺衍生物 .
铃木-宫浦偶联反应
安全和危害
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, eye protection, and face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .
作用机制
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as 2-Methylphenylboronic Acid, Pinacol Ester, are typically organic compounds in chemical reactions. This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers the organic group it is bonded to (in this case, the 2-methylphenyl group) to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and another organic compound .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Methylphenylboronic Acid, Pinacol Ester, is a part of a broader class of reactions known as cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, particularly in the synthesis of biologically active compounds and polymers .
Pharmacokinetics
It’s worth noting that the compound is generally stable and easy to handle .
Result of Action
The primary result of the action of 2-Methylphenylboronic Acid, Pinacol Ester is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 2-Methylphenylboronic Acid, Pinacol Ester can be influenced by various environmental factors. For instance, the compound is generally stable under normal conditions, but it may undergo hydrolysis in water, especially at physiological pH . Additionally, the compound’s reactivity in the Suzuki–Miyaura coupling reaction can be affected by the presence of a metal catalyst, typically palladium, and the reaction conditions .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSJKMRPYGNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443748 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195062-59-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-o-tolyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tolylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







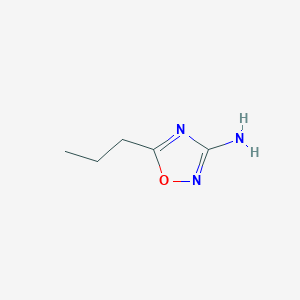
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
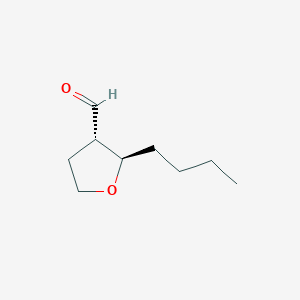
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
